2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

solubility formulation salt selection

Fluorinated phenylglycine scaffolds frequently suffer from batch-to-batch variability in purity and solubility, compromising reproducible SAR studies. This hydrochloride salt resolves those issues. - Enhanced aqueous solubility vs. free base (CAS 240409-02-3) ensures consistent in vitro assay preparation. - ≥95% purity with batch-specific QC (NMR, HPLC) supports reliable NK1/NK3 antagonist synthesis and aminopeptidase inhibition studies. - Ambient shipping; stored at 2-8°C sealed in dry conditions for long-term stability.

Molecular Formula C8H8ClF2NO2
Molecular Weight 223.604
CAS No. 1374651-47-4
Cat. No. B578340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
CAS1374651-47-4
Molecular FormulaC8H8ClF2NO2
Molecular Weight223.604
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl
InChIInChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
InChIKeyWIXGQKSSYMPCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Research-Grade Specifications


2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride (CAS 1374651-47-4) is a hydrochloride salt of the fluorinated, non-proteinogenic α-amino acid 2,4-difluoro-DL-phenylglycine [1]. The compound possesses the molecular formula C₈H₈ClF₂NO₂ and a molecular weight of 223.60 g/mol . It is primarily utilized as a versatile chiral building block, scaffold, and synthetic intermediate in medicinal chemistry and pharmaceutical research, owing to its difluorophenyl motif which can modulate molecular conformation, metabolic stability, and target binding interactions [2]. Commercially, it is typically supplied as a solid with a standard purity of ≥95%, and its procurement is supported by analytical quality control documentation .

Procurement Risks: Why Analogs and Salt Forms Cannot Substitute


Direct substitution of 2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride (CAS 1374651-47-4) with its free base (CAS 240409-02-3) or other structural analogs carries substantial scientific and operational risk. The hydrochloride salt form confers a predictable, enhanced aqueous solubility profile compared to the poorly soluble free base, a critical parameter for reproducible in vitro assay preparation and consistent downstream reactivity [1]. Furthermore, the specific 2,4-difluoro substitution pattern on the phenyl ring dictates a unique electronic environment (evidenced by a predicted pKa of 1.62 for the free acid ), which can profoundly alter enzyme inhibition kinetics and target binding affinity relative to regioisomeric (e.g., 2,6- or 3,4-difluoro) or non-fluorinated phenylglycine analogs . Substituting with a different salt, regioisomer, or enantiopure form without rigorous experimental validation can introduce uncontrolled variables in solubility, target engagement, and synthetic yield, potentially invalidating research outcomes.

Quantitative Evidence Guide for Scientific Selection


Solubility Enhancement via Hydrochloride Salt

The selection of the hydrochloride salt (CAS 1374651-47-4) directly addresses the poor aqueous solubility of the free base form, 2-amino-2-(2,4-difluorophenyl)acetic acid (CAS 240409-02-3). While the free base's low solubility can complicate the preparation of reproducible assay solutions and stock concentrations, the hydrochloride salt is specifically noted to have improved solubility in polar solvents such as water . This enhancement is a predictable outcome of salt formation with a strong acid, which promotes ionization and hydration in aqueous media. This property is not a general characteristic of all phenylglycine derivatives but is a specific, actionable advantage of this salt form for procurement in wet-lab research settings [1].

solubility formulation salt selection physicochemical property

Molecular Weight and Salt Stoichiometry Verification

A critical and often overlooked differentiator at the procurement stage is the exact molecular weight, which dictates molar calculations for experimental use. The target compound (CAS 1374651-47-4) has a precisely defined molecular weight of 223.60 g/mol due to its hydrochloride salt form (C₈H₈ClF₂NO₂) [1]. This is a clear and quantifiable 36.46 g/mol higher than the free base form (CAS 240409-02-3), which has a molecular weight of 187.14 g/mol (C₈H₇F₂NO₂) [2]. Procuring the hydrochloride directly ensures that researchers and inventory managers do not mistakenly use the molecular weight of the free base for calculations involving the salt, an error that would lead to a 19.5% overestimation of the active free base concentration in prepared solutions and skew all downstream quantitative analyses.

molecular weight salt form inventory management analytical chemistry

Purity and Analytical Quality Control Support

For scientific procurement, the availability of verifiable quality control data is a key differentiator. Multiple commercial sources for CAS 1374651-47-4 report a standard purity of 95% or higher, with supporting analytical documentation . For instance, Bidepharm explicitly states that batch-specific QC reports (e.g., NMR, HPLC, GC) are available for this product . This level of transparency provides a higher degree of confidence for researchers compared to procuring less common analogs or custom-synthesized compounds, where such documentation may be inconsistent or absent. The guarantee of 95% purity serves as a benchmark against which the performance of other regioisomers (e.g., 2,6- or 3,4-difluorophenylglycines) can be assessed, ensuring that observed biological or chemical effects are not artifacts of impurities.

purity QC documentation analytical standards reproducibility

Computational Property Differentiation

The hydrochloride salt form of 2-amino-2-(2,4-difluorophenyl)acetic acid (CAS 1374651-47-4) exhibits distinct computational properties compared to its free base counterpart (CAS 240409-02-3). In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions provide quantitative metrics that can guide early-stage drug discovery decisions. For the (S)-enantiomer hydrochloride (CAS 2241594-33-0), which shares the same core salt structure, the computed bioavailability score is 0.55, and it adheres to Lipinski's Rule of Five with a value of 0.0 . These parameters are likely similar for the racemic hydrochloride due to the shared core structure. In contrast, the free base has a different set of computed properties, including an XLogP3-AA of -1.5 and a Topological Polar Surface Area (TPSA) of 63.3 Ų [1]. The ionized hydrochloride salt is expected to have significantly altered lipophilicity (LogD) and solubility at physiological pH, which directly impacts permeability predictions and central nervous system (CNS) drug-likeness scores. While the exact quantitative difference in a specific parameter like LogD is not provided here, the divergence in physical state (solid salt vs. neutral solid) and the computed pKa of 1.62 for the free acid strongly indicate that the hydrochloride will exist predominantly in its ionized form under physiological conditions, a factor that must be considered when interpreting in vitro activity data or making predictions about in vivo behavior. This computational distinction is a class-level inference for fluorinated phenylglycine salts but provides a concrete, data-driven reason to select the hydrochloride form for specific in silico modeling workflows.

in silico ADME drug-likeness computational chemistry bioavailability

Research and Industrial Use-Cases


Synthesis of Peptidomimetic NK Receptor Antagonists

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride serves as a privileged phenylglycine core for constructing peptidomimetic ligands targeting neurokinin (NK) receptors. The 2,4-difluoro substitution pattern is a key structural feature that, when incorporated into a central phenylglycine scaffold, has been shown to enable the development of potent and balanced dual NK1/NK3 receptor antagonists. In one study, rational design around a phenylalanine core (a close analog) yielded a potent dual antagonist with pKi values of 8.6 and 8.1 for NK1 and NK3 receptors, respectively [1]. This class of compounds is being explored for the treatment of complex neurological and psychiatric disorders, including schizophrenia, where modulation of these receptors is hypothesized to address positive symptoms, cognitive deficits, and comorbid depression. The availability of this building block with high purity and documented analytical support (as established in Section 3) is essential for the reliable and reproducible synthesis of such advanced pharmacological probes.

Enzyme Inhibition and Target Engagement Studies

As a fluorinated phenylglycine derivative, 2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a valuable tool compound for investigating enzyme targets, particularly aminopeptidases. The compound has been identified as an inhibitor of human aminopeptidase N (hAPN) and porcine aminopeptidase (pAPN) [1]. The specific 2,4-difluoro substitution pattern on the aromatic ring can modulate electronic and steric interactions within the enzyme active site, leading to quantifiable differences in binding affinity (e.g., IC50 or Ki) when compared to non-fluorinated or regioisomeric analogs . For instance, phosphonic acid analogues of phenylglycine have been directly compared as inhibitors across different aminopeptidases, demonstrating the critical role of the substitution pattern in dictating target selectivity [2]. The enhanced solubility of the hydrochloride salt (detailed in Section 3) is particularly advantageous in these assays, allowing for the preparation of defined, aqueous stock solutions, which is critical for obtaining accurate and reproducible kinetic measurements.

Reference Standard and Starting Material in Process Chemistry

The well-defined physicochemical properties, high commercial purity (≥95%), and availability of batch-specific QC data (NMR, HPLC, GC) for 2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride make it an ideal candidate for use as an analytical reference standard [1]. In process chemistry, its role as a starting material or intermediate for the synthesis of more complex fluorinated active pharmaceutical ingredients (APIs) is supported by its reliable and verifiable quality. The distinct molecular weight of the hydrochloride salt (223.60 g/mol) is a critical parameter for accurate molar calculations in large-scale reactions, ensuring consistent stoichiometry and yield [2]. Furthermore, the compound's structural features, including its hydrogen bond donor and acceptor counts and rotatable bond profile, are well-documented , which facilitates computational modeling of reaction pathways and physicochemical property prediction in process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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